molecular formula C₁₁H₁₅NO₅ B1146042 (S)-methocarbamol CAS No. 145841-69-6

(S)-methocarbamol

Cat. No. B1146042
M. Wt: 241.24
InChI Key:
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Description

Synthesis Analysis

(S)-Methocarbamol can be synthesized using guaiacol glyceryl ether and diethylcarbonate in the presence of EtONa. This process involves cyclization to obtain 4-(2-methoxyphenoxymethyl)-[1,3]dioxolan-2-one, followed by reaction with NH3·H2O in dichloroethane and recrystallization with cyclohexane, achieving an overall yield of 77% (Qiu Fang, 2006). Another synthesis route involves a three-step process starting from glyceryl guaiacolate, leading to the synthesis of Methocarbamol acetate (Liu Sha, 2008).

Molecular Structure Analysis

Structural properties of Methocarbamol have been studied through FT IR, (1)H NMR, and UV-Vis techniques. The stability arises from hyper-conjugative interactions, charge delocalization, and H-bonding, as analyzed using natural bond orbital (NBO) analysis (A. Mansour & Ola R. Shehab, 2014).

Chemical Reactions and Properties

Methocarbamol undergoes decomposition in an ethanol/water mixture at 80°C to guaifenesin and carbamate ion, where the degradation mechanism involves trapping the carbamate ion via complexation with copper(II) ion (A. Mansour & Ola R. Shehab, 2014).

Physical Properties Analysis

The solvation parameters of Methocarbamol in various aqueous binary co-solvent mixtures were derived from their thermodynamic properties using the inverse Kirkwood–Buff integrals (IKBI) method. This shows the drug is sensitive to solvation effects, particularly in mixtures with similar solvent compositions (D. M. Jiménez et al., 2014).

Chemical Properties Analysis

Methocarbamol is a carbamate with muscle relaxant properties. Though its exact mechanism of action is not fully established, it's postulated to work similarly to carbamates, possibly inhibiting acetylcholinesterase at various synapses (2020).

Scientific Research Applications

  • Mechanism of Action and Effects on Muscles : Methocarbamol blocks muscular voltage-gated Na+ channels, particularly Nav1.4 channels, and decreases isometric force in mouse muscles, elucidating its molecular mechanisms of action in neuromuscular transmission (Zhang et al., 2020).

  • Clinical Applications in Pain Management : It's used for treating muscle spasms, pain syndromes like articular muscle sprain, lumbar muscle spasm, sciatica, hypertrophic spondylitis, rheumatoid arthritis, and in cosmetic surgery to control postoperative pain (Jiaxiang, 2011). Furthermore, it has been observed to decrease postoperative pain and narcotic use in breast augmentation surgery (Schneider, 2002).

  • Pharmacokinetics and Drug Analysis : Studies have focused on developing analytical methods for assessing methocarbamol in pharmaceutical preparations. For example, UV spectrometric methods have been explored for estimating methocarbamol in bulk and formulations (Meher & Mamillapalli, 2013).

  • Efficacy in Specific Conditions : Research indicates mixed results regarding its efficacy. For instance, it did not significantly improve pain control after traumatic injury in the first 3 days of hospitalization (Aljuhani et al., 2017). However, its use was associated with a decrease in hospital length of stay in trauma patients with closed rib fractures (Patanwala et al., 2017).

  • Interactions and Side Effects : It interacts with drugs like morphine and aspirin, potentially influencing their analgesic activity (Fennessy & Raper, 1969). Its use in orthopedics showed beneficial results with mild side effects like drowsiness, weakness, and perspiration in some patients (Lewis, 1959).

  • Drug Testing Implications : It can cause a false positive reaction in screening tests for vanilmandelic acid, used in diagnosing pheochromocytoma (Campbell et al., 1964).

  • Transdermal Delivery Research : Recent research explores the development of methocarbamol-loaded nanoemulgel for topical delivery, aiming to enhance effectiveness and reduce toxicity (Sugumaran & Mathialagan, 2022).

  • Hematological Effects : Methocarbamol has in vitro hemolytic potential, but in vivo studies suggest that hemolysis is within physiologic levels and does not pose significant risks (Scott, Tisdale, & Cummings, 1977).

properties

IUPAC Name

[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXFOGHNGIVQEH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC[C@@H](COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methocarbamol

Citations

For This Compound
9
Citations
E Souri, M Sharifzadeh, H Farsam… - Journal of pharmacy …, 1999 - Wiley Online Library
Documented studies support the emerging idea that drug enantiomers could have different pharmacological activity. Our bibliographical data have shown that so far no report has been …
Number of citations: 24 onlinelibrary.wiley.com
S Alessi-Severini, F Jamali, RT Coutts… - Analytical Profiles of Drug …, 1994 - Elsevier
… Nevertheless, S-methocarbamol is predominant in human plasma after oral administration of a 2 g dose of the racemate. Two known poor metabolizers of debrisoquine were observed …
Number of citations: 3 www.sciencedirect.com
S Alessi-Severini, RT Coutts, F Jamali… - … of Chromatography B …, 1992 - Elsevier
Methocarbamol enantiomers in rat and human plasma were quantified using a stereospecific high-performance liquid chromatographic method. Racemic methocarbamol and internal …
Number of citations: 43 www.sciencedirect.com
AA Bredikhin, ZA Bredikhina, DV Zakharychev… - Tetrahedron …, 2007 - Elsevier
The muscle relaxant methocarbamol 2 and tranquilizer mephenoxalone 3, as well as intermediate cyclic carbonate 4, have been prepared in enantiopure form by starting from …
Number of citations: 30 www.sciencedirect.com
S Alessi-Severini - 1993 - era.library.ualberta.ca
… S-methocarbamol was generally predominant in plasma with significantly lower plasma … Similar to the situation with the animal model, S-methocarbamol was predominant in plasma, …
Number of citations: 3 era.library.ualberta.ca
JK Elenbaas - American Journal of Hospital Pharmacy, 1980 - academic.oup.com
A critical examination of the literature on centrally acting, orally administered skeletal muscle relaxants (SMRs) is presented. The available comparative clinical studies are reviewed, …
Number of citations: 123 academic.oup.com
JR Stanko - CRANIO®, 1990 - Taylor & Francis
The presence of acute or chronic muscle pain and muscle spasm is a common finding in the treatment of craniomandibular disorders. A review of the literature on the centrally acting …
Number of citations: 45 www.tandfonline.com
M Adamczyk, JR Fishpaugh… - Therapeutic drug …, 1994 - journals.lww.com
Methods for the quantitative determination of amitriptyline and nortriptyline by fluorescence polarization immunoassay (FPIA) is described. One immunoassay allows for the accurate …
Number of citations: 11 journals.lww.com
D Oleszko-Yale, C Bousquet, J Vallée - Médecine, 2016 - jle.com
John Libbey Eurotext - Médecine - Acute low back pain - What is the treatement choice of the GPs after the withdrawl of tetrazepam in Europe John Libbey Eurotext Home Bookstore …
Number of citations: 2 www.jle.com

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